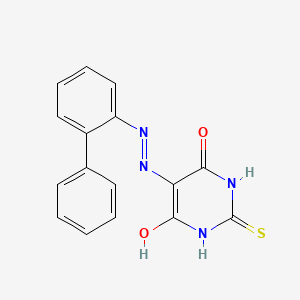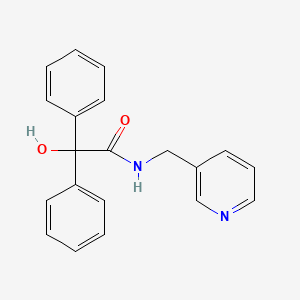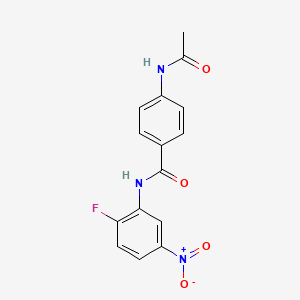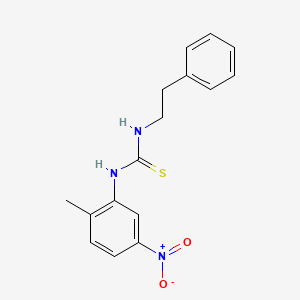![molecular formula C13H15N3O2S B5731240 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBT belongs to the class of thiadiazole compounds, which have been shown to possess various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase C (PKC), which are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS). In vivo studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide reduces inflammation, inhibits tumor growth, and improves glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its low toxicity and high selectivity. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have low toxicity in animal models, and its selectivity for specific signaling pathways makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is the development of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the study of the potential synergistic effects of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide with other drugs or compounds, which could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in humans is an important area of future research, which could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 2-phenylacetonitrile with thiosemicarbazide to form 2-(phenylhydrazono)thiazolidin-4-one. The resulting compound is then reacted with paraformaldehyde to form 2-(phenoxymethyl)thiazolidin-4-one, which is further reacted with 2-bromobutanoyl chloride to form N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide.
Applications De Recherche Scientifique
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use in the production of polymers and other materials due to its unique chemical properties.
Propriétés
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-6-11(17)14-13-16-15-12(19-13)9-18-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOXFLQINJBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)



![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

